CM-272

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CM-272 is a first-in-class, potent, selective, substrate-competitive, and reversible dual inhibitor of G9a and DNA methyltransferases (DNMTs). It has shown significant potential in the treatment of various hematological malignancies by inhibiting cell proliferation and promoting apoptosis .

準備方法

CM-272の合成には、中間体の合成とその後の特定の条件下での反応など、いくつかのステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。

化学反応の分析

Biochemical Interaction Mechanisms

CM-272 operates via substrate-competitive inhibition, reversibly binding to the catalytic sites of G9a and DNMT1. This disrupts:

- Histone methylation : Inhibition of G9a reduces H3K9me2 levels, reactivating silenced tumor suppressor genes .

- DNA methylation : DNMT1 inhibition decreases global DNA methylation (5-methylcytosine levels), destabilizing oncogenic pathways .

Redox Activity and Reactive Oxygen Species (ROS) Modulation

While not a direct redox agent, this compound indirectly enhances ROS production by altering the tumor microenvironment (TME). Fe³⁺-mediated glutathione depletion amplifies ferroptosis and apoptosis in cancer cells .

Key Redox-Related Effects

Enzymatic Inhibition Kinetics

This compound exhibits time- and dose-dependent effects:

IC₅₀ Values in Hematological Malignancies

| Cell Line | Mutation Profile | IC₅₀ (nM) |

|---|---|---|

| OCI-AML3 | DNMT3A R882C, NPM1c | 255 |

| OCI-AML2 | DNMT3A wild-type, NPM1c | 114 |

| MOLM-13 | FLT3-ITD, MLL rearrangement | 273 |

| Kasumi-1 | KIT mutation | 469 |

Data from in vitro cytotoxicity assays

Metabolic and Proteasomal Processing

- Degradation pathways : this compound induces proteasomal degradation of DNMT1 and G9a, reducing protein levels by 70–90% within 72 hours .

- Metabolites : No characterized metabolites reported; stability studies suggest minimal hepatic CYP450 interaction .

Comparative Activity Against Epigenetic Targets

| Compound | Target Specificity | Mechanism | IC₅₀ (nM) |

|---|---|---|---|

| This compound | G9a, DNMT1, DNMT3A/B | Dual substrate-competitive | 8–273 |

| Decitabine | DNMT1/3A | DNA hypomethylation | 100–500 |

| UNC0638 | G9a/GLP | H3K9me2 inhibition | 15–30 |

IC₅₀ values vary by cell type and assay conditions

Functional Consequences in Cellular Systems

- Cell cycle arrest : G₁/S phase blockade in OCI-AML3 cells at 200 nM .

- Apoptosis induction : Caspase-3 activation increases 4.2-fold post-treatment .

- Differentiation : CD11b/CD14 expression rises 3–4 fold in myeloid leukemia models .

Synergistic Interactions

This compound enhances efficacy of:

科学的研究の応用

Applications in Hematological Malignancies

Recent studies have shown that CM-272 exhibits promising results in treating various hematological malignancies:

- Acute Myeloid Leukemia (AML) :

- Castration-Resistant Prostate Cancer (CRPC) :

-

Combination Therapies :

- Studies suggest that this compound can enhance the efficacy of other therapeutic agents. For instance, when combined with pro-apoptotic drugs, it has shown synergistic effects that improve overall survival rates in preclinical models . This combination approach is particularly relevant for solid tumors, where traditional therapies often fall short.

Case Study 1: Prostate Cancer

In a study assessing the effects of this compound on prostate cancer cell lines DU145 and PC3, researchers found that treatment with this compound led to a significant decrease in cell viability. Notably, the anti-tumor effects were retained even in three-dimensional spheroid cultures, indicating its potential for clinical application .

Case Study 2: Acute Myeloid Leukemia

A comprehensive analysis involving OCI-AML3 cells treated with this compound revealed a marked decrease in global DNA methylation levels and H3K9me2 levels. This treatment resulted in rapid cell cycle arrest and apoptosis without inducing DNA damage, highlighting this compound’s unique mechanism of action .

Data Tables

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Prostate Cancer | Reduced cell viability; increased apoptosis | Inhibition of G9a methyltransferase activity |

| Acute Myeloid Leukemia | Induced apoptosis; inhibited proliferation | Decreased DNMT1 and G9a protein levels |

| Solid Tumors | Enhanced sensitivity to immune checkpoint blockade | Modulation of tumor microenvironment |

作用機序

CM-272は、G9aとDNMTの酵素活性を阻害することにより、その効果を発揮します。 G9aは、細胞分裂中にDNAとヒストンのメチル化を調整するためにDNMT1と相互作用するヒストンメチルトランスフェラーゼです。 これらの酵素を阻害することにより、this compoundはDNAとヒストンのメチル化レベルを低下させ、腫瘍抑制遺伝子の再活性化と癌細胞増殖の阻害につながります。 この化合物は、インターフェロン刺激遺伝子の活性化を通じて、アポトーシスを誘導し、免疫原性細胞死を促進します .

6. 類似の化合物との比較

This compoundは、G9aとDNMTの両方に対するデュアルな阻害作用が特徴であり、初のクラスの化合物となっています。 類似の化合物には、次のようなものがあります。

UNC0638: G9aとGLPの選択的阻害剤。

SGC0946: 別のヒストンメチルトランスフェラーゼであるDOT1Lの選択的阻害剤。

デシタビン: 骨髄異形成症候群と急性骨髄性白血病の治療に使用されるDNMT阻害剤。

アザシチジン: 骨髄異形成症候群の治療における応用を持つ別のDNMT阻害剤

This compoundは、デュアルな阻害機構により、他の単一標的阻害剤と比較して、エピジェネティックな修飾に対するより幅広い活性を示すため、際立っています。

類似化合物との比較

CM-272 is unique in its dual inhibitory action on both G9a and DNMTs, making it a first-in-class compound. Similar compounds include:

UNC0638: A selective inhibitor of G9a and GLP.

SGC0946: A selective inhibitor of DOT1L, another histone methyltransferase.

Decitabine: A DNMT inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Azacitidine: Another DNMT inhibitor with applications in treating myelodysplastic syndromes

This compound stands out due to its dual inhibition mechanism, which provides a broader spectrum of activity against epigenetic modifications compared to other single-target inhibitors.

生物活性

CM-272 is a novel dual inhibitor targeting G9a (EHMT2) and DNMT1 methyltransferases, designed to reverse epigenetic alterations associated with various cancers. It has shown promising biological activity, particularly in inducing apoptosis and inhibiting cell proliferation in multiple cancer types, including hepatoblastoma and bladder cancer. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and potential therapeutic applications.

Targeting Epigenetic Modifications

This compound functions by inhibiting G9a and DNMT1, both of which play critical roles in DNA methylation and histone modification. By disrupting these processes, this compound alters gene expression profiles that are often dysregulated in cancer cells. Key findings include:

- Reduction of IGF2 Levels : Treatment with this compound significantly decreased IGF2 protein levels, leading to reduced phosphorylation of AKT at serine 473, a critical pathway for cell survival and proliferation .

- Induction of Apoptosis : this compound promotes immunogenic cell death (ICD), which enhances the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies . This mechanism is particularly relevant in the context of tumor microenvironments that are typically resistant to standard therapies.

Impact on Cancer Cell Viability

In preclinical studies using patient-derived xenograft (PDX) models, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts. The drug's efficacy was linked to its ability to downregulate pathways associated with cell survival and proliferation:

- Cell Viability Assays : Viability assays showed a significant decrease in cancer cell viability upon treatment with this compound at concentrations as low as 100 nM .

- Colony Formation and Migration : this compound treatment hindered colony formation capabilities and reduced migration potential in hepatoblastoma cells, indicating its potential to limit metastasis .

Case Studies

Several studies have highlighted the effectiveness of this compound in various cancer types:

- Hepatoblastoma : In vitro studies revealed that this compound treatment resulted in decreased proliferation rates and induced apoptosis in hepatoblastoma cells. RNA sequencing indicated downregulation of the IGF2 pathway as a primary mode of action .

- Bladder Cancer : A recent study introduced a nanoscale metal-organic framework (MIL-53) to enhance the delivery of this compound. This combination therapy not only facilitated apoptosis but also improved dendritic cell maturation, suggesting a synergistic effect when combined with immunotherapy .

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

The dual inhibition mechanism of this compound positions it as a promising candidate for combination therapies in oncology. Its ability to enhance the effects of existing treatments (e.g., cisplatin) suggests that it may be particularly useful for patients with tumors driven by IGF2 expression . Moreover, ongoing research into its application in immunotherapy highlights its potential to overcome resistance mechanisms commonly encountered in solid tumors.

Safety Profile

While preclinical studies indicate significant antitumor efficacy, attention must be paid to the side effects associated with potent inhibitors like this compound. Observations from PDX models suggest that while effective against tumors, there may be adverse effects due to its strong action on tumor cells .

特性

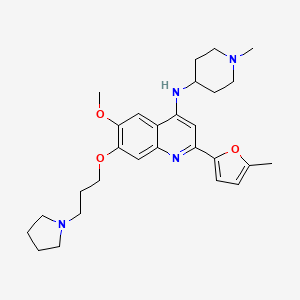

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLKZTYUYIWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。